Laurycolactone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTGFNQFMFSMRT-SGRYNZJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234899 | |
| Record name | Laurycolactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85643-77-2 | |
| Record name | Laurycolactone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085643772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Laurycolactone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10234899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Purification Methodologies of Laurycolactone B
Plant Source and Geographical Distribution of Eurycoma longifolia Jack
Laurycolactone B is naturally found in the roots of Eurycoma longifolia Jack, a flowering plant belonging to the Simaroubaceae family. nih.govvulcanchem.comresearchgate.net This plant is a slender, often unbranched shrub or small tree that can grow up to 12 meters in height. nparks.gov.sgwikipedia.org Its leaves are pinnate and can reach up to 100 cm in length. nparks.gov.sg
Eurycoma longifolia is indigenous to Southeast Asia. wikipedia.orgnih.gov Its native range includes several countries:
Cambodia wikipedia.orgnih.gov
Indonesia (specifically the islands of Sumatra and Borneo) wikipedia.orgwoodj.org
Laos wikipedia.orgnih.gov
Malaysia wikipedia.orgnih.gov
Myanmar wikipedia.orgnih.gov
Thailand wikipedia.orgnih.gov
Vietnam wikipedia.orgwoodj.org
The plant has also been reported in the Philippines. nparks.gov.sgwikipedia.org It thrives in a variety of habitats, including heath forests, sandy coasts, and the understory of primary and secondary forests, typically on well-drained, sandy soils at altitudes up to 1,200 meters. nparks.gov.sg The concentration of bioactive compounds like this compound can be influenced by factors such as the geographical origin and age of the plant. vulcanchem.com
Primary Extraction Techniques from Plant Material
The initial step in isolating this compound involves extracting the compound from the roots of Eurycoma longifolia. This is primarily achieved through solvent-based methods.
Solvent extraction is a critical step for isolating quassinoids, including this compound, from the plant material. The choice of solvent is crucial for maximizing the yield of these target compounds.
Commonly used solvents for the initial extraction from the powdered roots of Eurycoma longifolia include:
Methanol (B129727): A 95% methanol solution has been used to extract compounds from air-dried and powdered roots at elevated temperatures (e.g., 60°C) over several days. caldic.com
Ethanol (B145695): Extraction with 95% (v/v) ethanol at room temperature is another documented method. nih.gov A 70% ethanol solution is also utilized. atlantis-press.comchitosanlab.com
Water: Water is also employed as an extraction solvent, sometimes under pressure and at high temperatures (e.g., 100-120°C). scialert.netanalis.com.my
More advanced and environmentally friendly methods are also being explored, such as microwave-assisted extraction (MAE) using natural deep eutectic solvents (NADESs), which have shown high efficiency in extracting quassinoids. wu.ac.th
Optimizing the extraction process is key to achieving a high yield of the desired compounds. Several factors can be adjusted to enhance the efficiency of the extraction:
Solvent-to-Material Ratio: The ratio of the volume of solvent to the mass of the plant material can impact the extraction yield. scialert.net
Extraction Time: The duration of the extraction process is a significant variable. scialert.net
Temperature: Temperature can accelerate the diffusion process of phytochemicals from the plant matrix into the solvent. scialert.net However, for water-based extractions, temperatures reaching the boiling point might lead to a decrease in yield. scialert.net
Agitation Speed: The speed of mixing during extraction can also influence the mass transfer rate of the compounds. scialert.net
Pressure: In pressurized liquid extraction (PLE), pressure is a key parameter that can be optimized. analis.com.myresearchgate.net
**Table 1: Comparison of Extraction Solvents for *Eurycoma longifolia***
| Solvent | Conditions | Target Compounds | Reference |
|---|---|---|---|
| 95% Methanol | 60°C for 6 days | Quassinoids | caldic.com |
| 95% Ethanol | Room temperature | Quassinoids | nih.gov |
| 70% Ethanol | Reflux | Polar compounds | atlantis-press.com |
| Water | 100-120°C, pressurized | Phytochemicals | scialert.net |
| NADESs with MAE | Optimized conditions | Quassinoids, Alkaloids | wu.ac.th |
Solvent-Based Extraction Approaches
Chromatographic Separation and Fractionation Procedures
Following the initial extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential to separate and purify this compound from this mixture. mdpi.com
Liquid-liquid extraction, or solvent partitioning, is a common first step to fractionate the crude extract based on the polarity of the compounds. atlantis-press.comnih.gov The crude extract, often obtained from an initial ethanol or methanol extraction, is typically suspended in water and then sequentially partitioned with a series of organic solvents of increasing polarity. nih.govatlantis-press.com
A typical partitioning scheme might involve the following solvents:
Petroleum Ether: To remove non-polar compounds. nih.gov
Chloroform (B151607): This solvent has been shown to be effective in recovering a high content of terpenoids. atlantis-press.comatlantis-press.com
Ethyl Acetate (B1210297): Also effective for partitioning quassinoids and saponins. nih.govnih.gov
n-Butanol: To isolate more polar compounds. nih.govatlantis-press.com
Studies have shown that chloroform and ethyl acetate fractions tend to be rich in terpenoids and saponins, respectively. atlantis-press.comnih.gov
Table 2: Solvent Partitioning Yields and Terpenoid Content
| Organic Solvent | Mass Fraction Yield (%) | Total Terpenoid Content (mg OAE/L) | Reference |
|---|---|---|---|
| Chloroform | 72.90 ± 0.15 | 469.55 ± 7.04 | atlantis-press.comatlantis-press.com |
| Ethyl Acetate | 52.80 ± 0.05 | 313.30 ± 4.96 | atlantis-press.com |
| Butanol | Not specified | 255.13 ± 8.99 | atlantis-press.com |
After initial fractionation, column chromatography is employed for further purification. libretexts.org This technique separates compounds based on their differential adsorption to a stationary phase as a mobile phase moves through the column.
Silica (B1680970) Gel Chromatography: This is a widely used technique where the stationary phase is silica gel. Fractions obtained from liquid-liquid partitioning (e.g., the ethyl acetate-soluble fraction) are applied to a silica gel column. nih.gov A gradient of solvents, typically a mixture of a non-polar solvent like chloroform and a polar solvent like methanol, is used as the mobile phase. nih.gov The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. nih.gov
Sephadex LH-20 Chromatography: Sephadex is a type of gel filtration or size-exclusion chromatography medium. nih.govualberta.ca It separates molecules based on their size. nih.gov Fractions from silica gel chromatography can be further purified on a Sephadex LH-20 column, often using methanol as the eluent, to isolate individual compounds like this compound. nih.gov
Reversed-Phase Chromatography: In some cases, reversed-phase chromatography using materials like C18 silica gel is utilized. nih.gov This is particularly useful for separating polar compounds. nih.gov
The final purification of this compound may involve preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound. nih.gov
Advanced Chromatographic Techniques (e.g., HPLC, LC-MS) in Isolation
Advanced chromatographic techniques are indispensable for the efficient isolation and purification of natural products from complex biological matrices. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high resolution and selectivity, which are essential for separating structurally similar compounds often found in plant extracts. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of modern natural product isolation, valued for its robustness and the ability to perform separations on both analytical and preparative scales. mdpi.comchromatographyonline.com For the isolation of quassinoids like this compound, reversed-phase HPLC is commonly employed. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase. ijpsjournal.comacgpubs.org
In the context of analyzing Eurycoma longifolia extracts, HPLC methods have been developed using a diode-array detector (DAD) and an evaporative light-scattering detector (ELSD). researchgate.net A DAD is particularly useful as it provides UV-Vis spectra for the eluting peaks, aiding in the identification of compound classes, while the ELSD is a universal detector that can quantify compounds lacking a UV chromophore. acgpubs.orgresearchgate.net The combination allows for comprehensive profiling and targeted isolation. The separation is typically achieved using a gradient elution, where the mobile phase composition is changed over time to effectively resolve a wide range of compounds with varying polarities. acgpubs.org
Interactive Table: Typical HPLC-DAD/ELSD Parameters for Quassinoid Analysis
| Parameter | Description | Source |
|---|---|---|
| Column | Dionex C18 (4.6 mm × 250 mm, 5 µm particle size) | acgpubs.org |
| Mobile Phase | Gradient of Acetonitrile (B52724) (B) and Water (A) | researchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detection | Diode-Array Detector (DAD) and Evaporative Light-Scattering Detector (ELSD) | researchgate.net |
| Column Temp. | 30°C | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov This is particularly valuable for the unambiguous identification of compounds in complex mixtures, such as plant extracts. nih.govscielo.br Research on Eurycoma longifolia fractions has utilized LC-MS/MS (tandem mass spectrometry) to identify this compound. d-nb.info In this technique, after separation by LC, the compound is ionized (e.g., via electrospray ionization - ESI) and the resulting molecular ion is fragmented to produce a unique pattern that serves as a structural fingerprint, ensuring high confidence in its identification. scielo.brscielo.br
The selectivity of LC-MS is based on monitoring specific mass-to-charge (m/z) ratios of the target analytes, which allows for their detection even at low concentrations within the complex matrix of an extract. scielo.br This makes it an ideal tool for guiding the fractionation process to isolate target molecules like this compound. d-nb.infofrontiersin.org
Interactive Table: General LC-MS System Configuration
| Component | Description | Source |
|---|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) for fast, high-resolution separation. | nih.gov |
| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm). | nih.gov |
| Mobile Phase | Typically a gradient of acetonitrile or methanol with water, often containing an additive like formic acid to improve ionization. | nih.govthermofisher.com |
| Ion Source | Electrospray Ionization (ESI), suitable for polar molecules like quassinoids. | thermofisher.com |
| Mass Analyzer | Triple Quadrupole (QqQ) or Orbitrap for high-resolution mass analysis and MS/MS experiments. | thermofisher.comlenus.ie |
Purity Assessment of Isolated this compound
Once a compound has been isolated, assessing its purity is a critical final step to ensure that the observed biological activity or spectral data can be attributed solely to that molecule. This involves a combination of chromatographic and spectroscopic methods.
Chromatographic methods such as HPLC are used to verify purity. An isolated compound is considered pure if its analysis under optimized HPLC conditions results in a single, sharp, and symmetrical peak, indicating the absence of detectable contaminants. chromatographyonline.com The use of multiple detection systems, like DAD and ELSD, can provide a more rigorous assessment of purity. researchgate.net
Spectroscopic and physical properties provide further evidence of purity. For this compound, a sharp melting point and specific optical rotation are key indicators. A narrow melting point range suggests a high degree of crystalline purity. The structure is unequivocally confirmed by spectroscopic data, including Infrared (IR) spectroscopy, which identifies functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy, which provides detailed information about the carbon-hydrogen framework. researchgate.net Mass spectrometry confirms the molecular weight, with a pure sample showing the expected molecular ion peak. researchgate.net
Interactive Table: Purity Data for this compound
| Parameter | Observed Value | Significance | Source |
|---|---|---|---|
| Physical State | Large prisms (crystallized from ethanol) | Crystalline nature suggests purity. | researchgate.net |
| Melting Point | 228-230°C | A sharp, defined melting point is a classic indicator of a pure compound. | researchgate.net |
| Optical Rotation | [α]D +92.6° (c=0.364, CHCl3) | A specific rotation value is characteristic of a pure enantiomer. | researchgate.net |
| Mass Spectrum | M+: 316 | Corresponds to the calculated molecular weight for the formula C18H20O5. | researchgate.net |
| IR Spectrum (cm-1) | 3400 (hydroxyl), 1775 (γ-lactone), 1700 & 1665 (cross-conjugated dienedione) | Confirms the presence of expected functional groups. | researchgate.net |
| 13C-NMR Spectrum | Showed three carbonyl resonances and four additional sp2 carbon atoms. | Confirms the carbon skeleton and functional groups consistent with the proposed structure. | researchgate.net |
Structural Elucidation and Spectroscopic Characterization of Laurycolactone B
Fundamental Spectroscopic Methods for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like Laurycolactone B. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom within the molecule.
The ¹H NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. For instance, an olefinic proton signal appears at δ 5.91. researchgate.net The ¹³C NMR spectrum is equally informative, confirming the presence of 18 carbon atoms in the basic skeleton. researchgate.net The spectrum shows resonances for four additional sp² carbon atoms and three carbonyl groups, which is a key feature of its quassinoid structure. researchgate.net
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Chemical Shift (δ) ppm |
|---|---|
| 1 | 206.9 |
| 2 | 45.3 |
| 3 | 34.2 |
| 4 | 43.8 |
| 5 | 165.5 |
| 6 | 122.7 |
| 7 | 197.5 |
| 8 | 52.2 |
| 9 | 49.4 |
| 10 | 49.4 |
| 11 | 81.4 |
| 12 | 176.4 |
| 13 | 83.4 |
| 14 | 28.1 |
| 15 | 29.7 |
| 16 | 21.1 |
| 18 | 15.9 |
| 19 | 10.8 |
Note: Data derived from spectroscopic analysis.
To further unravel the complex structure of this compound, two-dimensional (2D) NMR techniques are indispensable. These experiments provide information about the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, typically through two or three bonds. rsc.orgpurdue.edu This helps in identifying adjacent protons within the molecular framework.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range correlations between protons and carbons (typically over two to three bonds). rsc.orgpurdue.edu This technique was instrumental in piecing together the carbon skeleton of this compound by showing correlations between specific protons and carbons, confirming the ring structure and the placement of functional groups. rsc.org For example, HMBC correlations were observed between the olefinic proton at δH 5.90 and carbons C-10 (δC 49.4) and C-4 (δC 34.2). acs.org
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are directly bonded. rsc.orgpurdue.edu This is vital for determining the stereochemistry and the three-dimensional arrangement of the molecule.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then measuring the mass-to-charge ratio of the resulting ions. mdpi.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its molecular formula. For this compound, HRESIMS data revealed a molecular formula of C₁₈H₂₀O₅. researchgate.netnih.gov This information is fundamental for confirming the identity of the compound. The quasimolecular ion peak [M-H]⁻ at m/z 315.100 corresponds to this molecular formula. nih.gov
In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. Analyzing the masses of these fragments provides valuable clues about the structure of the original molecule. The fragmentation pattern of this compound is consistent with its proposed structure, showing characteristic losses of small molecules like CO₂. nih.gov For example, fragmentation ions at m/z 271.200 and 256.001 correspond to the loss of CO₂ ([M-H]-CO₂) and a subsequent loss of a methyl group ([(M-H)-CO₂]-CH₃). nih.gov
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. wiley.com
The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of key functional groups. A hydroxyl (-OH) absorption is observed at 3400 cm⁻¹. researchgate.net The spectrum also displays strong carbonyl absorption bands at 1775 cm⁻¹ (indicative of a γ-lactone), and at 1700 and 1665 cm⁻¹ (characteristic of a cross-conjugated dienedione system). researchgate.net These absorptions are fully consistent with the proposed quassinoid structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible (UV-Vis) spectrum of this compound provided key insights into its electronic structure, particularly the presence of a cross-conjugated dienedione system. researchgate.net The UV-Vis spectrum is obtained by passing a beam of ultraviolet and visible light through a sample and measuring the absorbance at different wavelengths. thermofisher.commdpi.com This technique is particularly useful for identifying chromophores, which are the parts of a molecule that absorb light.
The UV spectrum of this compound showed a characteristic absorption maximum (λmax) that is consistent with the presence of a conjugated system. The infrared (IR) spectrum further supported this, showing carbonyl bands at 1775 cm⁻¹ (γ-lactone), and at 1700 and 1665 cm⁻¹ which are indicative of a cross-conjugated dienedione. researchgate.net
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Findings | Reference |
|---|---|---|
| UV-Vis Spectroscopy | Indicated the presence of a cross-conjugated dienedione system. | researchgate.net |
| IR Spectroscopy | Showed hydroxyl absorption at 3400 cm⁻¹ and carbonyl bands at 1775 cm⁻¹ (γ-lactone), 1700 and 1665 cm⁻¹ (cross-conjugated dienedione). | researchgate.net |
| ¹³C-NMR Spectroscopy | Confirmed the structure, showing three carbonyl resonances and four additional sp² carbon atoms (δ 166.4, 165.0, 128.2, 120.9). | researchgate.net |
X-ray Crystallography for Definitive Structural Confirmation
While spectroscopic methods provided strong evidence for the proposed structure of this compound, definitive confirmation was achieved through single-crystal X-ray diffraction analysis. researchgate.net This powerful technique determines the precise three-dimensional arrangement of atoms within a crystal. nih.gov
This compound was crystallized from ethanol (B145695), yielding large prisms suitable for X-ray analysis. researchgate.net The resulting molecular structure confirmed the C18 quassinoid skeleton and the specific arrangement of all constituent atoms and functional groups as initially proposed by spectroscopic data. researchgate.net
Stereochemical Assignments and Conformational Analysis
The study of stereochemistry, which focuses on the spatial arrangement of atoms in molecules, is crucial for understanding a compound's biological activity. washington.edulibretexts.org For this compound, the relative and absolute stereochemistry were determined as part of the X-ray crystallographic analysis. researchgate.netcapes.gov.br
Conformational analysis, which examines the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds, further elucidates the molecule's three-dimensional shape. unibo.it The rigid ring system of the quassinoid skeleton in this compound limits its conformational flexibility. The X-ray data provided a clear picture of its preferred low-energy conformation in the solid state. researchgate.net
Chemoinformatic and Computational Aids in Structure Elucidation
Chemoinformatics applies computational methods to analyze chemical and biological data, playing a significant role in modern drug discovery and natural product research. nih.govresearchgate.netresearchgate.net In the context of this compound's structural elucidation, computational tools would have been instrumental in several ways.
Computational chemistry allows for the prediction of spectroscopic data, such as NMR chemical shifts, which can be compared with experimental data to validate a proposed structure. frontiersin.org Furthermore, molecular modeling and energy calculations can help in determining the most stable conformation of a molecule, corroborating the findings from X-ray crystallography and conformational analysis. frontiersin.org While the initial paper on this compound in 1982 relied heavily on experimental spectroscopic data, modern approaches would undoubtedly integrate these powerful computational and chemoinformatic tools for a more rapid and robust structural determination. researchgate.netfrontiersin.org
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Laurycolactone A |
| This compound |
Biosynthetic Pathways and Precursor Relationships for Laurycolactone B
General Quassinoid Biogenesis from Triterpenoid (B12794562) Precursors
Quassinoids, a class of chemically complex and highly oxygenated secondary metabolites, are characteristically found within the Simaroubaceae plant family. researchgate.netwaocp.org Biogenetically, they are classified as degraded triterpenoids, arising from tetracyclic triterpene precursors. researchgate.netnumberanalytics.comresearchgate.net This biosynthetic connection has been substantiated through experiments using labeled mevalonate (B85504) precursors. researchgate.netflorajournal.com
The biosynthesis is understood to initiate from a C30 triterpenoid precursor, typically of the euphol (B7945317) or tirucallol (B1683181) type. waocp.orgflorajournal.com Specifically, the pathway is believed to start with (20S)-tirucallol, which is then converted to (20S)-apotirucallol. sci-hub.st From there, a series of complex enzymatic reactions, including oxidations, reductions, and rearrangements, progressively modify the core structure. numberanalytics.comnumberanalytics.com
Recent research on the invasive plant Ailanthus altissima (Tree of Heaven) has successfully identified the first three steps in the quassinoid biosynthetic pathway. nih.govfrontiersin.org This crucial early stage involves the cyclization of 2,3-oxidosqualene (B107256) into the protolimonoid melianol (B1676181). nih.govacs.org This transformation is catalyzed by the sequential action of an oxidosqualene cyclase (OSC) and two cytochrome P450 monooxygenases (CYPs). nih.govfrontiersin.org The identification of melianol as an intermediate is significant, as it is also a precursor in the biosynthesis of limonoids, a different class of triterpenoids found in related plant families. nih.govresearchgate.net This discovery confirms the long-held hypothesis that quassinoids and limonoids share a common evolutionary and biosynthetic origin. nih.govfrontiersin.orgresearchgate.net
Following the formation of the initial protolimonoid structure, the precursor undergoes extensive oxidative degradation. This process involves the cleavage and removal of carbon atoms from the side chain and modifications to the steroidal rings, ultimately leading to the characteristic lactone-containing skeletons of quassinoids. sci-hub.st This degradation results in a variety of quassinoid backbones, which are categorized based on their final carbon count, such as C25, C22, C20, C19, and C18 skeletons. researchgate.netsci-hub.stscholarsresearchlibrary.com
Theoretical Postulation of Laurycolactone B Biosynthesis
This compound is a C18 quassinoid, a structural class distinguished by having a basic skeleton containing 18 carbon atoms. soton.ac.ukresearchgate.net It was first isolated from the roots of Eurycoma longifolia Jack, a plant native to Southeast Asia. researchgate.net
The biosynthesis of C18 quassinoids like this compound is theorized to proceed from more complex quassinoid precursors, such as those with C20 or C19 skeletons. The general pathway for the formation of lower-carbon-number quassinoids involves successive oxidative steps. For instance, C19 quassinoids are thought to be derived biogenetically from C20 precursors through a 1,2-dioxo intermediate. florajournal.com This intermediate can then undergo a cascade of reactions including C-C bond cleavage, decarboxylation, and contraction of the B-ring to yield the C19 framework. florajournal.com
Building on this, the formation of the C18 skeleton of this compound is postulated to involve a further ring contraction. C18 quassinoids are structurally notable for having an A-ring that is contracted by one carbon compared to their C19 counterparts. soton.ac.uk Therefore, the theoretical biosynthetic pathway to this compound likely involves a C19 quassinoid intermediate that undergoes a specialized oxidative rearrangement of its A-ring, leading to the expulsion of a carbon atom and the formation of the final C18 structure.
Identification of Biosynthetic Intermediates and Pathways (if identified)
While the complete, step-by-step biosynthetic pathway leading specifically to this compound has not yet been fully elucidated, key insights have been gained from general quassinoid biosynthesis research.
The most significant identified intermediate in the early stages of the general quassinoid pathway is the protolimonoid melianol . nih.govfrontiersin.org As all quassinoids are believed to diverge from this common precursor, melianol stands as the earliest known intermediate on the path to this compound.
Further down the pathway, evidence suggests that this compound may itself serve as an intermediate for the biosynthesis of other related compounds. A study has proposed that eurycolactone C , another quassinoid, can be formed directly from this compound. sci-hub.st This transformation is thought to occur via a Baeyer-Villiger oxidation, an enzymatic reaction that would oxidize the ketone in the D-ring of this compound to form the corresponding lactone found in eurycolactone C. sci-hub.st This finding positions this compound as a potential metabolic branch point in the complex network of quassinoid synthesis within Eurycoma longifolia.
Genetic Basis of Quassinoid Biosynthesis (e.g., Gene Clusters) (if explored)
The exploration of the genetic underpinnings of quassinoid biosynthesis is an active area of research, with significant progress being made through modern molecular techniques. nih.govscholarsresearchlibrary.com The primary strategy for gene discovery involves transcriptome analysis of quassinoid-producing plants, such as Ailanthus altissima and Eurycoma longifolia. nih.govfrontiersin.orgscholarsresearchlibrary.com By sequencing the messenger RNA (mRNA) in different plant tissues, researchers can identify candidate genes that are highly expressed and likely involved in the production of these specialized metabolites.
Key enzyme families that have been identified as fundamental to quassinoid biosynthesis are oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs) . nih.govfrontiersin.org OSCs catalyze the initial cyclization of the linear precursor 2,3-oxidosqualene, while CYPs are responsible for the extensive and varied oxidation reactions that follow. nih.gov
In A. altissima, researchers have successfully identified the specific genes for the first three biosynthetic steps: one OSC (AaTS) and two CYPs (AaCYP71CD4 and AaCYP71BQ17). nih.gov These genes were identified through co-expression analysis, a powerful bioinformatic tool that identifies genes with similar expression patterns across different conditions, suggesting they function in the same metabolic pathway. nih.gov
While the specific gene cluster responsible for the complete synthesis of this compound has not yet been defined, the foundational genetic pathways are known to be the 'terpenoid backbone biosynthesis' and 'sesquiterpenoid and triterpenoid biosynthesis' pathways. scholarsresearchlibrary.com Future research focused on Eurycoma longifolia will likely employ similar transcriptomic and co-expression analysis strategies to pinpoint the specific CYPs and other enzymes responsible for the later, more specialized steps that convert the general quassinoid backbone into the unique C18 structure of this compound.
Biological Activities and Mechanistic Investigations of Laurycolactone B
Anti-Protozoal Activity (in vitro/in vivo, non-human models)
Laurycolactone B has demonstrated notable anti-protozoal properties. nih.gov Research has shown its activity against the in-vitro growth of Blastocystis sp., a common intestinal protozoan parasite. nih.govd-nb.info In a study investigating the anti-protozoal effects of various herbal extracts, Tongkat Ali, which contains this compound, exhibited significant inhibitory activity against Blastocystis sp. isolates. nih.govresearchgate.net Further analysis of Tongkat Ali fractions identified this compound as one of the common active compounds potentially responsible for this anti-protozoal effect. d-nb.info The ethyl acetate (B1210297) fraction of Tongkat Ali, containing this compound, showed high efficacy in inhibiting the growth of several Blastocystis subtypes (ST1, ST3, and ST5), with inhibition percentages comparable to the standard drug Metronidazole. nih.govresearchgate.net
Specifically, at a concentration of 1.0 mg/ml, the ethyl acetate fraction of Tongkat Ali demonstrated the following growth inhibition percentages after 72 hours:
ST1: 94.9% researchgate.net
ST3: 95.1% researchgate.net
ST5: 94.3% researchgate.net
These findings underscore the potential of this compound as an anti-protozoal agent, warranting further investigation into its efficacy against a broader range of protozoan parasites. nih.govveteriankey.com
Modulation of Inflammatory Response Pathways
This compound is involved in the modulation of key inflammatory pathways, primarily through the inhibition of NF-κB and the reduction of nitric oxide production.
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates numerous pro-inflammatory genes. nih.gov Its inhibition is a key target for anti-inflammatory therapies. nih.gov Studies on the constituents of Eurycoma longifolia have revealed that while certain types of quassinoids are potent NF-κB inhibitors, this compound, a C18-type quassinoid, did not show discernible inhibitory effects against NF-κB at a concentration of 30 μM. nih.govamazonaws.com In a bioguided isolation of NF-κB inhibitors from a methanol (B129727) extract of E. longifolia roots, C19- and C20-type quassinoids, along with certain alkaloids, were identified as the major anti-inflammatory principles, whereas C18-type quassinoids like Laurycolactone A and this compound were found to be inactive. nih.gov
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation. While some compounds from Eurycoma longifolia have been shown to inhibit NO production, specific data on the direct inhibitory effect of isolated this compound on NO production is not extensively detailed in the provided search results. researchgate.netdntb.gov.uaresearchgate.net However, the anti-inflammatory activity of the plant as a whole, which includes the modulation of inflammatory mediators, has been established. d-nb.info It is known that some quassinoids can inhibit NO production, but the specific contribution of this compound to this effect requires more direct investigation. researchgate.net
Assessment of Nuclear Factor-kappa B (NF-κB) Inhibitory Effects
Comparative Analysis of Biological Profiles with Related Quassinoids
The biological activity of this compound can be better understood when compared with other quassinoids isolated from Eurycoma longifolia.
| Quassinoid Type | NF-κB Inhibition (at 30 µM) | Representative Compounds |
| C18-type | Inactive | Laurycolactone A, this compound |
| C19-type | Active (IC50 values in low µM range) | Eurycomalactone (B1215533), Eurycomanone |
| C20-type | Active (IC50 values in low µM range) | 14,15β-dihydroklaieanone, 13,21-dehydroeurycomanone |
Data sourced from Tran et al., 2014. nih.gov
This comparison clearly indicates that the structural class of the quassinoid plays a significant role in its ability to inhibit the NF-κB pathway. C19- and C20-type quassinoids are potent inhibitors, while C18-type quassinoids, including this compound, are not. nih.gov This structure-activity relationship is crucial for understanding the anti-inflammatory potential of these compounds. For instance, eurycomalactone, a C19-quassinoid, was identified as a potent NF-κB inhibitor with an IC50 value of less than 1 μM. nih.gov In contrast, this compound showed no significant activity. nih.gov
Proposed Molecular Mechanisms of Action
The primary proposed mechanism of action for this compound is its cytotoxic activity, which involves interfering with cell growth or inducing cell death. biosynth.com This is consistent with the observed cytotoxicity against the HT-1080 fibrosarcoma cell line. researchgate.net The molecular basis for this cytotoxicity is likely related to the general mechanisms attributed to quassinoids, which are known to inhibit protein synthesis. researchgate.net
Structure Activity Relationship Sar Studies of Laurycolactone B and Analogues
Correlative Analysis of the C18 Quassinoid Skeleton with Bioactivity
Laurycolactone B belongs to the C18 group of quassinoids, which are characterized by having an 18-carbon backbone. medchemexpress.comscielo.org.mx This class represents one of the simpler skeletons among quassinoids. numberanalytics.com Correlative studies have indicated that the C18 skeleton is often associated with weaker biological activity compared to other quassinoid types, particularly in assays for cytotoxicity and anti-inflammatory effects. vulcanchem.comnih.gov For instance, research on inhibitors of the transcription factor NF-κB, a key mediator of inflammation, found that C18-type quassinoids were largely inactive, in stark contrast to their C19 and C20 counterparts. nih.gov Similarly, this compound itself has been reported to exhibit limited cytotoxic activity against cancer cell lines when compared to other quassinoids isolated from the same plant source, Eurycoma longifolia. vulcanchem.com This suggests that the C18 framework may lack certain structural features essential for potent biological interactions in these assays. vulcanchem.comnih.gov
| Quassinoid Skeleton | General Bioactivity Profile | Supporting Evidence |
|---|---|---|
| C18 (e.g., this compound) | Generally lower or limited activity in cytotoxicity and NF-κB inhibition assays. vulcanchem.comnih.gov | Found to be inactive as NF-κB inhibitors at concentrations where other quassinoids were potent. nih.gov this compound showed weak cytotoxicity compared to eurycomalactone-type quassinoids. vulcanchem.com |
Comparative Biological Activity Profiles Across Quassinoid Carbon Skeletons (C18 vs. C19 vs. C20)
| Quassinoid Carbon Skeleton | Reported NF-κB Inhibition Activity nih.gov | General Cytotoxicity/Antitumor Focus nih.govbiorxiv.org |
|---|---|---|
| C18 | Inactive at 30 μM | Generally weaker activity reported. vulcanchem.com |
| C19 | Potent inhibitors (low μM IC50 values) | Considered bioactive. nih.gov |
| C20 | Potent inhibitors (low μM IC50 values) | Extensively investigated for potent antileukemic and antitumor activities. nih.govbiorxiv.org |
Influence of Specific Functional Groups and Stereochemistry on Biological Efficacy
Beyond the carbon skeleton, the specific functional groups and their spatial arrangement (stereochemistry) are critical determinants of a quassinoid's biological efficacy. numberanalytics.com The weaker cytotoxic activity of this compound compared to eurycomalactone-type quassinoids provides a key SAR insight. vulcanchem.com Research suggests that a cyclohexenone ring in the A-ring of the molecule, which is present in the highly cytotoxic eurycomalactones but absent in this compound, is an important structural feature for this activity. vulcanchem.com
| Structural Feature | Influence on Bioactivity | Example/Observation |
|---|---|---|
| Cyclohexenone in Ring-A | Appears to be an important feature for potent cytotoxicity. vulcanchem.com | Its absence in this compound correlates with weaker cytotoxic activity compared to eurycomalactone-type quassinoids. vulcanchem.com |
| Ether Bridge (e.g., C-11 to C-17) | Associated with AP-1 inhibition activity. nih.gov | Common feature in quassinoids found to be active in a high-throughput screen for AP-1 inhibitors. nih.gov |
| Hydroxyl, Carbonyl, Ester Groups | Contribute to reactivity, polarity, solubility, and interaction with cellular targets. numberanalytics.com | The dense oxygenation pattern is a hallmark of quassinoids and is crucial for their biological properties. uef.fi |
| Stereochemistry | Critically important; the spatial arrangement of atoms can significantly influence interaction with biological targets. numberanalytics.com | The complex array of stereogenic carbons in quassinoids makes them challenging synthetic targets and is key to their bioactivity. uef.fi |
Rational Design Principles for SAR Investigations
The findings from SAR studies form the foundation for the rational design of new, potentially more effective quassinoid analogues. Rational design in this context involves systematically modifying the chemical structure to enhance a desired biological activity while potentially reducing unwanted side effects. The principles derived from studying compounds like this compound and its relatives are instructive for future synthetic and semi-synthetic efforts.
Key design principles emerging from quassinoid SAR include:
Scaffold Selection: The observation that C19 and C20 skeletons generally exhibit higher potency for NF-κB inhibition and cytotoxicity than the C18 skeleton suggests that synthetic strategies should prioritize the construction of these larger, more active frameworks. nih.gov
Functional Group Manipulation: Knowing that a specific feature, like the ring-A cyclohexenone, is critical for cytotoxicity allows chemists to design new compounds that incorporate this moiety. vulcanchem.com Conversely, for developing agents with different activity profiles, this group might be intentionally modified or excluded.
Bioisosteric Replacement: The influence of various functional groups (e.g., hydroxyls, esters) on activity invites investigation into bioisosteric replacements, where one functional group is swapped for another with similar physical or chemical properties to probe its role and potentially improve the compound's pharmacological profile.
Quantitative Structure-Activity Relationship (QSAR): As more data becomes available, QSAR models can be developed. These models use statistical methods to correlate variations in physicochemical properties (like hydrophobicity, size, and electronic effects) with changes in biological activity, providing predictive power for designing novel analogues with improved efficacy. nih.gov For instance, identifying size and hydrophobicity as critical parameters can guide the choice of substituents to add to the quassinoid core. nih.gov
By applying these principles, researchers can move beyond simply screening natural isolates and toward the deliberate design of quassinoid-based molecules tailored for specific biological targets and therapeutic applications.
Synthetic and Semi Synthetic Approaches to Laurycolactone B and Its Derivatives
Challenges in Total Synthesis of Complex Quassinoids
The total synthesis of complex quassinoids like Laurycolactone B is a formidable task for organic chemists due to their highly oxygenated and stereochemically dense structures. researchgate.netnumberanalytics.com These molecules, derived from triterpenoid (B12794562) precursors, possess multiple chiral centers, fused ring systems, and a variety of functional groups, making their construction from simple starting materials exceptionally challenging. researchgate.netnumberanalytics.com
Key challenges include:
Stereochemical Complexity: Quassinoids often feature numerous contiguous stereocenters, and controlling the precise three-dimensional arrangement of atoms is a major obstacle. numberanalytics.com For instance, the synthesis of (+)-quassin, a related quassinoid, required a 14-step sequence to achieve the desired stereochemistry. nih.gov
Functional Group Tolerance: The presence of sensitive functional groups, such as hydroxyls, lactones, and enones, necessitates the use of mild and selective reagents and often requires complex protecting group strategies to avoid unwanted side reactions. numberanalytics.comnih.gov
Construction of Fused Ring Systems: The assembly of the characteristic polycyclic core of quassinoids demands sophisticated and efficient annulation strategies to form the multiple ring systems in a controlled manner. nih.gov
Despite these difficulties, the pursuit of total synthesis drives the development of innovative synthetic methodologies, including cascade reactions and asymmetric synthesis, which can potentially be applied to molecules like this compound. numberanalytics.com
Strategies for Semi-Synthetic Modification of Natural Precursors
Given the challenges of total synthesis, the semi-synthetic modification of more readily available natural quassinoids presents a more practical approach to obtaining this compound and its derivatives. numberanalytics.com This strategy involves chemically transforming a natural product precursor into the desired target molecule.
One common approach is the chemical modification of inactive but abundant quassinoids to generate more potent analogues. researchgate.net For example, researchers have successfully modified quassin, which is inactive against P. falciparum in vitro, to produce derivatives with enhanced antimalarial activity. This often involves reactions such as esterification or the conversion of glycosides to their corresponding aglycones. researchgate.net
The semi-synthesis of analogues of potent antimalarial quassinoids like brusatol (B1667952) and bruceine A has also been explored. These studies provide a blueprint for how a precursor, if structurally related to this compound, could be chemically altered to yield the target compound. The modification of functional groups, such as the acetylation of hydroxyl groups, has been shown to alter the biological activity of quassinoids, although in some cases, it can lead to decreased potency. scielo.brbioline.org.br
Design and Synthesis of this compound Analogues for Enhanced Bioactivity
The design and synthesis of analogues of this compound are driven by the goal of improving its biological activity and therapeutic potential. scielo.br By systematically modifying the structure of the natural product, researchers can probe structure-activity relationships (SAR) to identify key pharmacophores responsible for its biological effects.
Key strategies in analogue design include:
Modification of Existing Functional Groups: Altering functional groups, such as the esterification of hydroxyl groups, can impact the molecule's polarity, solubility, and interaction with biological targets. researchgate.net
Introduction of New Functional Groups: The addition of new functionalities can introduce new binding interactions or alter the electronic properties of the molecule, potentially leading to enhanced activity.
Skeletal Rearrangements: Modifying the carbon skeleton of the quassinoid can lead to novel analogues with unique biological profiles.
Studies on other quassinoids have demonstrated that even minor structural changes can have a significant impact on bioactivity. For instance, the acetylation of isobrucein B led to derivatives with reduced cytotoxic and antiplasmodial activity, highlighting the importance of specific structural features for biological function. bioline.org.br The insights gained from such studies on related quassinoids can guide the rational design of this compound analogues with improved properties.
Development of Derivatization Protocols
Derivatization is a key tool in the study of natural products like this compound. It involves chemically modifying the molecule to facilitate its analysis or to create new compounds with altered properties. nih.gov
For analytical purposes, derivatization can be used to:
Enhance Detectability: Modifying a compound can improve its response in analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net
Improve Separation: Derivatization can alter the chromatographic properties of a compound, allowing for better separation from other components in a complex mixture. researchgate.net
Determine Stereochemistry: Chiral derivatizing agents can be used to separate and identify different stereoisomers of a molecule. nih.gov
In the context of drug discovery, derivatization is used to create libraries of analogues for biological screening. These protocols often involve simple, high-yielding reactions that can be applied to a range of substrates. For example, acetylation is a common derivatization reaction used to modify hydroxyl groups in quassinoids. bioline.org.br The development of robust and selective derivatization protocols is crucial for both the detailed chemical analysis of this compound and the exploration of its therapeutic potential through the generation of novel analogues.
Advanced Analytical Method Development and Quality Control Research
Methodologies for Quantitative Analysis of Laurycolactone B in Extracts
Quantitative analysis of this compound is essential for the standardization of botanical extracts and finished products. High-Performance Liquid Chromatography (HPLC) and its hyphenation with Mass Spectrometry (MS) are the cornerstone techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), provides a reliable platform for the quantification of this compound. researchgate.net Method development and validation are performed according to stringent guidelines to ensure accuracy, precision, and linearity. researchgate.netjmb.or.kr
A key aspect of HPLC method development is the optimization of chromatographic conditions to achieve adequate separation of this compound from other co-eluting compounds in the extract. ijper.org This includes the selection of an appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile (B52724) and water with additives like formic acid), flow rate, and column temperature. researchgate.netjpionline.org The detection wavelength is also optimized to ensure maximum sensitivity for this compound. jpionline.org
Validation of the HPLC method involves assessing several parameters to guarantee its reliability for quantitative purposes. jmb.or.kr These parameters include:
Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range. For instance, a validated method for quassinoids, including laurycolactone A, demonstrated linearity over a range of 0.05 to 1.0 mg/ml with a high regression coefficient (R² ≥ 0.9969). researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Studies have reported inter-day and intra-day precision with RSD values below 2.9%. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. Reported recovery rates for related compounds have been in the range of -3.3% to +6.03%. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These values are crucial for analyzing samples with low concentrations of this compound. jmb.or.kr
Table 1: Example of HPLC Method Validation Parameters for Quassinoid Analysis
| Parameter | Specification | Finding | Reference |
| Linearity Range | Concentration range over which the response is proportional to the concentration. | 0.05 - 1.0 mg/ml | researchgate.net |
| Regression Coefficient (R²) | A measure of how well the calibration curve fits the data points. | ≥ 0.9969 | researchgate.net |
| Precision (%RSD) | The relative standard deviation of replicate measurements. | < 2.9% | researchgate.net |
| Accuracy (Recovery) | The percentage of the true amount of analyte that is detected. | -3.3% to +6.03% | researchgate.net |
| Limit of Detection (LOD) | The lowest analyte concentration that can be reliably detected. | Analyte-specific | jmb.or.kr |
| Limit of Quantification (LOQ) | The lowest analyte concentration that can be reliably quantified with acceptable precision and accuracy. | Analyte-specific | jmb.or.kr |
The integration of mass spectrometry with liquid chromatography offers unparalleled sensitivity and selectivity for the analysis of complex mixtures. scielo.br Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS) are powerful tools for both targeted quantification and non-targeted metabolite profiling of botanical extracts containing this compound. researchgate.netmdpi.com
LC-MS/MS is a highly sensitive and specific technique used for the targeted quantification of known compounds. thermofisher.com It operates by selecting a precursor ion (the molecular ion of the analyte) and then fragmenting it to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, the instrument can selectively detect and quantify the analyte of interest even in a complex matrix. thermofisher.com This high selectivity minimizes interference from other components in the extract. scielo.br
LC-QTOF-MS/MS is particularly valuable for comprehensive metabolite profiling. mdpi.comnih.gov This high-resolution mass spectrometry (HR-MS) technique provides accurate mass measurements, which allows for the determination of the elemental composition of detected compounds. mdpi.com This capability is instrumental in the tentative identification of unknown metabolites by comparing their accurate mass and fragmentation patterns with databases and literature data. frontiersin.org Studies have utilized LC-QTOF-MS/MS to profile a wide range of metabolites, including quassinoids, alkaloids, and triterpenes, in plant extracts. researchgate.net This approach has been successfully applied to differentiate extracts based on their geographical origin and processing conditions by identifying unique chemical markers. researchgate.net
The workflow for metabolite profiling using LC-QTOF-MS/MS typically involves:
Sample preparation and injection into the LC system for separation.
Ionization of the separated compounds, often using electrospray ionization (ESI).
Detection of ions and their fragments in the QTOF mass analyzer.
Data processing using specialized software to generate chromatograms and mass spectra.
Putative identification of compounds by matching accurate mass and MS/MS fragmentation data with chemical databases. frontiersin.org
Table 2: Comparison of Advanced Analytical Techniques for this compound Analysis
| Technique | Primary Application | Key Advantages |
| HPLC-DAD/ELSD | Quantitative analysis for standardization | Robust, reliable, cost-effective for known analytes. researchgate.net |
| LC-MS/MS | Targeted quantitative analysis | High sensitivity, high selectivity, suitable for trace-level detection. thermofisher.com |
| LC-QTOF-MS/MS | Comprehensive metabolite profiling and identification of unknowns | Provides accurate mass for elemental composition determination, enables identification of a wide range of compounds. researchgate.netmdpi.com |
High-Performance Liquid Chromatography (HPLC) for Standardization
Research on Reference Material Development and Authentication
The availability of high-purity reference materials is a prerequisite for the accurate quantification and quality control of this compound in commercial products. researchgate.net Reference materials serve as a benchmark for method validation and routine analysis. woodj.org Research in this area focuses on the isolation, purification, and characterization of this compound to establish a certified reference standard.
The process of developing a reference material involves several steps, including the extraction of the compound from its natural source, followed by multiple chromatographic purification steps to achieve high purity. The identity and purity of the isolated compound are then rigorously confirmed using a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). biocrick.com
Furthermore, the authentication of herbal products claiming to contain this compound is a significant area of research. woodj.org Due to the high economic value of some botanicals, adulteration and misidentification are common issues. woodj.org Molecular techniques, such as DNA barcoding, are increasingly being used in conjunction with chemical analysis (e.g., HPLC) to authenticate the plant species from which the product is derived. woodj.org This dual approach ensures both the correct botanical identity and the presence of the specified bioactive compounds. woodj.org
Stability and Degradation Pathway Analysis in Research Contexts
Understanding the stability of this compound under various conditions is critical for determining appropriate storage, handling, and processing parameters to maintain its potency and integrity in research and commercial settings. medcraveonline.com Forced degradation studies are conducted to investigate the chemical stability of a compound when subjected to stress conditions such as heat, humidity, light, acid, base, and oxidation. medcraveonline.comresearchgate.net
These studies help to:
Identify potential degradation products. researchgate.net
Elucidate the degradation pathways of the molecule. researchgate.net
Develop and validate stability-indicating analytical methods that can separate the intact drug from its degradation products. nih.gov
Forced degradation studies typically involve exposing the compound to harsh conditions for a defined period and then analyzing the stressed samples using a stability-indicating HPLC method. medcraveonline.comnih.gov The separation of the parent compound from its degradants is crucial for accurate quantification. nih.gov The degradation products can be further characterized using mass spectrometry to elucidate their structures. nih.gov Information from these studies is essential for establishing the shelf-life and recommended storage conditions for this compound and products containing it. medcraveonline.com
Future Research Perspectives and Interdisciplinary Directions
Exploration of Novel Biological Targets and Signaling Pathways
Initial research has identified Laurycolactone B as having cytotoxic effects against the human HT1080 fibrosarcoma cell line and demonstrating antiprotozoal activity. nih.govd-nb.info However, its precise molecular mechanisms and the full spectrum of its biological targets are not yet fully understood. One study investigating the anti-inflammatory properties of compounds from Eurycoma longifolia found that while C19 and C20-type quassinoids were potent inhibitors of the NF-κB (nuclear factor kappa B) signaling pathway, C18-type quassinoids like this compound were inactive when tested at a concentration of 30 μM. acs.org
This finding suggests that this compound may exert its biological effects through pathways other than NF-κB inhibition, or that its activity is highly cell-type and concentration-dependent. Future research should focus on unbiased, large-scale screening approaches to identify its direct binding partners and the signaling cascades it modulates. Investigating its effects on other key cellular pathways involved in cancer and infectious diseases, such as the MAPK (mitogen-activated protein kinase) or Wnt signaling pathways, could reveal novel mechanisms of action. nih.govnih.gov Elucidating these targets is critical for understanding its therapeutic potential and for the rational design of more potent and selective derivatives.
Chemoenzymatic Synthesis for Accessible Structural Diversity
The total synthesis of complex natural products like this compound is a significant challenge for synthetic chemistry. Chemoenzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of traditional chemical methods, offers a powerful strategy for overcoming these hurdles. nih.gov This approach can facilitate the construction of complex molecular scaffolds and allow for the late-stage diversification of a core structure, generating a library of analogues with varied functionalities. nih.govfrontiersin.org
While specific chemoenzymatic routes for this compound have not been extensively documented, the principles have been successfully applied to other complex molecules, such as γ-butyrolactones and macrolide antibiotics. nih.govnih.gov Enzymes like polyketide synthases (PKSs) or laccases can be used to assemble or modify complex molecular backbones with high stereo- and regioselectivity. nih.govfrontiersin.org Applying this methodology to this compound could involve using enzymes to construct the core quassinoid skeleton, followed by chemical modifications to explore structure-activity relationships. This strategy, often referred to as diversity-oriented synthesis (DOS), is crucial for generating novel compounds with improved biological activity or pharmacokinetic properties. cam.ac.uk Such an approach would provide researchers with a sustainable supply of this compound and its derivatives for extensive biological testing.
Advanced Omics Technologies in Understanding this compound's Biological Impact
Omics technologies, which provide a global analysis of biological molecules, are poised to revolutionize our understanding of how natural products like this compound interact with biological systems. un.orghumanspecificresearch.org These high-throughput techniques, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the cellular response to a chemical compound, moving beyond a single-target perspective. humanspecificresearch.orgmdpi.com
Applying omics to this compound research could provide profound insights:
Transcriptomics (RNA-seq) could identify all the genes whose expression is altered in cells upon treatment with this compound, revealing the broader cellular pathways affected. humanspecificresearch.org
Proteomics can be used to analyze changes in protein abundance and post-translational modifications, helping to pinpoint the specific proteins and signaling networks that are directly or indirectly modulated by the compound. humanspecificresearch.org
Metabolomics would allow researchers to study the global changes in cellular metabolites, providing a functional readout of the physiological state of the cell after exposure to this compound. humanspecificresearch.org
Integrating these multi-omics datasets can help construct comprehensive models of the compound's mechanism of action, identify predictive biomarkers of response, and uncover potential off-target effects. mdpi.comnih.gov This systems-level understanding is invaluable for advancing this compound from a promising natural product to a potential therapeutic agent. numberanalytics.com
Sustainable Sourcing and Biotechnological Production of this compound
This compound is a phytochemical found in the roots of Eurycoma longifolia, a plant native to Southeast Asia. nih.govacs.org Relying solely on the harvesting of wild plants to source this compound is not sustainable and can be subject to significant variability in yield and purity. acs.org Therefore, developing sustainable and scalable production methods is a critical area for future research.
Biotechnological approaches offer a promising alternative to traditional extraction from plant material. nih.gov Methodologies such as adventitious root cultures and cell suspension cultures are being explored for the production of other bioactive compounds from Eurycoma longifolia. acs.orgcaldic.com These techniques allow for the controlled, year-round production of secondary metabolites in large-scale bioreactors, independent of geographical and environmental constraints. acs.orgnih.gov Future efforts should focus on establishing and optimizing cell or tissue cultures capable of producing this compound. This could involve metabolic engineering strategies to enhance the expression of key enzymes in its biosynthetic pathway, thereby increasing yields and making production more economically viable. nih.gov Adopting these biotechnological methods aligns with the principles of sustainable sourcing, which emphasizes minimizing environmental impact while ensuring a consistent and ethical supply chain. researchgate.net
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict and analyze molecular interactions with high precision. tarosdiscovery.com These in silico methods can significantly accelerate research on this compound by guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone. researchgate.netamazon.in
Key applications for this compound research include:
Molecular Docking: Simulating the binding of this compound to the active sites of known or predicted protein targets can help prioritize which interactions to investigate experimentally. researchgate.netugm.ac.id
Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of this compound when bound to a target protein over time, providing a deeper understanding of the stability of the interaction and its potential mechanism of action.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of this compound analogues, QSAR models can be built to predict the biological activity of novel, unsynthesized derivatives, thereby streamlining the design of more potent compounds. researchgate.net
By integrating these computational approaches, researchers can build predictive models to refine the structure of this compound, enhance its target affinity and selectivity, and anticipate its pharmacokinetic properties, ultimately accelerating its journey through the drug discovery pipeline. tarosdiscovery.com
Q & A
Basic: What analytical techniques are critical for confirming the structural identity and purity of Laurycolactone B in natural product isolation studies?
To confirm structural identity, researchers should employ a combination of spectroscopic methods :
- Nuclear Magnetic Resonance (NMR) for elucidating carbon and hydrogen frameworks, particularly focusing on distinguishing lactone ring protons (δ 4.5–5.5 ppm) and methyl groups (δ 0.8–1.5 ppm) .
- High-Resolution Mass Spectrometry (HR-MS) to verify molecular formulas (e.g., C₂₆H₃₈O₅ for this compound) and fragmentation patterns .
- X-ray crystallography for absolute stereochemical determination if crystallizable derivatives are obtainable .
For purity assessment, HPLC-DAD/ELSD with ≥95% purity thresholds is recommended, coupled with TLC for rapid screening .
Basic: How can researchers design experiments to validate this compound’s proposed mechanism of action in inhibiting Human Phosphodiesterase 5 (PDE5)?
A robust experimental framework includes:
- In vitro enzymatic assays : Measure IC₅₀ values using recombinant PDE5 and compare with sildenafil (positive control). Include kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive) .
- Molecular docking simulations : Use Autodock Vina or Schrödinger Suite to model this compound’s binding to PDE5’s catalytic domain, validating results with site-directed mutagenesis of key residues (e.g., Gln817, Phe820) .
- Cellular assays : Quantify cyclic GMP levels in endothelial cells pre-treated with this compound to confirm functional inhibition .
Basic: What computational strategies are recommended for predicting this compound’s pharmacokinetic properties and off-target interactions?
- ADME prediction : Use SwissADME or ADMETLab to assess solubility, blood-brain barrier permeability, and CYP450 inhibition risks .
- Off-target screening : Perform reverse docking (e.g., using PharmMapper) against a library of 2,000+ human protein structures to identify potential unintended targets .
- MD simulations : Run 100-ns molecular dynamics simulations (AMBER/CHARMM) to evaluate binding stability and conformational changes in target proteins .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across different studies (e.g., anti-obesity vs. PDE5 inhibition)?
- Dose-response reevaluation : Test this compound across a wider concentration range (nM to μM) to identify biphasic effects .
- Context-specific assays : Replicate studies under varying conditions (e.g., hypoxia, serum-free media) to assess environmental influences on activity .
- Target prioritization : Use CRISPR-based gene silencing to confirm whether observed effects are FTO/PDE5-dependent or mediated by alternative pathways (e.g., AMPK/mTOR) .
Advanced: What methodological safeguards ensure reproducibility in this compound’s total synthesis protocols?
- Step-by-step validation : Document intermediates with NMR and HR-MS at each synthetic step, including chiral HPLC for stereochemical fidelity .
- Batch consistency : Use DOE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratios) and minimize variability .
- Independent replication : Collaborate with a separate lab to repeat the synthesis using shared protocols, comparing yields and spectral data .
Advanced: How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s pleiotropic effects in complex biological systems?
- Untargeted metabolomics : Apply LC-MS/MS to identify metabolite shifts in treated vs. untreated adipocytes, focusing on lipid metabolism pathways .
- Phosphoproteomics : Use TiO₂ enrichment and SILAC labeling to map kinase signaling changes (e.g., IRS-1 phosphorylation) .
- Integration with transcriptomics : Correlate proteomic data with RNA-seq results to identify master regulators (e.g., PPARγ, SREBP1) .
Advanced: What ethical and methodological considerations apply when transitioning this compound from preclinical to clinical research?
- Toxicity profiling : Conduct GLP-compliant acute/chronic toxicity studies in two animal species, focusing on hepatorenal endpoints .
- Dose extrapolation : Apply allometric scaling (e.g., FDA guidance) to convert effective rodent doses to human equivalents .
- Informed consent frameworks : Design trials with explicit disclosure of this compound’s novel mechanism and potential off-target risks .
Advanced: How should researchers address gaps in the literature when proposing new applications for this compound (e.g., neuroinflammation)?
- Systematic reviews : Follow PRISMA guidelines to map existing evidence and identify understudied pathways (e.g., NLRP3 inflammasome) .
- Phenotypic screening : Use high-content imaging in microglial cells to capture anti-inflammatory effects not predicted by target-based assays .
- Collaborative validation : Partner with neurology labs to cross-validate findings in animal models of neuroinflammation (e.g., LPS-induced models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
